Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Pyridyl Groups: The piperazine core is then functionalized with pyridyl groups through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction could produce pyridyl alcohols.
Scientific Research Applications
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be compared to other piperazine derivatives, such as:
Piperazinopyrrolidinones: These compounds also feature a piperazine ring but with different substituents, leading to distinct biological activities.
Pyridylmethyl-coumarin esters: These compounds contain pyridyl groups and exhibit unique pharmacological properties.
The uniqueness of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2 |
InChI Key |
SNPDJDPFCGEZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.